5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
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Overview
Description
5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with a chlorine atom at the 5th position and a phenyl group at the 1st position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a suitable aniline derivative, followed by cyclization with a chloro-substituted reagent to form the pyrroloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 5th position .
Scientific Research Applications
5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the substituents and their positions.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These derivatives have a similar backbone but with different functional groups.
Uniqueness
The uniqueness of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H14ClN3 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-chloro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C17H14ClN3/c18-13-7-4-8-14-15(13)16(19)12-9-10-21(17(12)20-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,19,20) |
InChI Key |
DCCKMZCHOVMDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=C(C(=CC=C3)Cl)C(=C21)N)C4=CC=CC=C4 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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